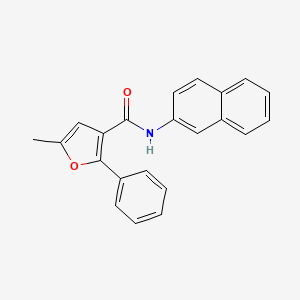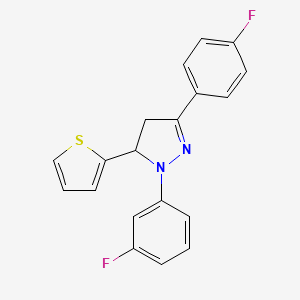![molecular formula C17H15Cl2N3O2 B15018351 2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B15018351.png)
2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethylphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHYLPHENYL)FORMAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHYLPHENYL)FORMAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The general reaction scheme is as follows:
Hydrazine derivative+Aldehyde/Ketone→Hydrazone+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHYLPHENYL)FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding hydrazine derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Ethanol, methanol, tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may regenerate the hydrazine derivative.
Scientific Research Applications
1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHYLPHENYL)FORMAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 1-{N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHYLPHENYL)FORMAMIDE
Uniqueness
1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHYLPHENYL)FORMAMIDE is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and interactions with biological targets. The presence of the 3,4-dichlorophenyl group may enhance its binding affinity and specificity for certain enzymes or receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H15Cl2N3O2 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
N'-[(E)-(3,4-dichlorophenyl)methylideneamino]-N-(2-ethylphenyl)oxamide |
InChI |
InChI=1S/C17H15Cl2N3O2/c1-2-12-5-3-4-6-15(12)21-16(23)17(24)22-20-10-11-7-8-13(18)14(19)9-11/h3-10H,2H2,1H3,(H,21,23)(H,22,24)/b20-10+ |
InChI Key |
WKSLQPMZRCNUHI-KEBDBYFISA-N |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-3-{[(3-chloro-4-methylphenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15018271.png)
![6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15018285.png)
![4-(benzyloxy)-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B15018294.png)
![4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate](/img/structure/B15018296.png)
![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B15018298.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B15018303.png)
![N'-[(1E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene]-2-phenylacetohydrazide](/img/structure/B15018309.png)
![N-(2-Hydroxyethyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B15018312.png)

![N-[(1E)-3-[(2E)-2-(5-ethoxy-2-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B15018318.png)
![N,N'-[(2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diyl)bis(oxybenzene-4,1-diyl)]dibenzamide](/img/structure/B15018322.png)
![2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol](/img/structure/B15018325.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15018333.png)
